

An In-Depth Technical Guide on N-Acetoacetylmorpholine: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Acetoacetylmorpholine

Cat. No.: B101864

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetoacetylmorpholine, a versatile chemical intermediate, holds a significant but often understated role in the landscape of organic synthesis. This technical guide provides a comprehensive overview of its discovery, history, and core chemical properties. Detailed experimental protocols for its synthesis via the reaction of morpholine with diketene are presented, alongside a thorough characterization supported by spectroscopic data. This document serves as a foundational resource for researchers and professionals in drug development and fine chemical synthesis, offering a centralized repository of technical information, including quantitative data and process visualizations, to facilitate its application in further research and development.

Introduction

N-Acetoacetylmorpholine (CAS 16695-54-8), also known as 1-(morpholino)-1,3-butanedione, is a morpholine derivative characterized by an acetoacetyl group attached to the nitrogen atom. This structure imparts a unique reactivity, making it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a ketone and an amide functional group allows for a range of chemical transformations, positioning **N-Acetoacetylmorpholine** as a key precursor in the construction of heterocyclic compounds. While not as widely recognized as some other morpholine

derivatives, its utility in specialized synthetic applications warrants a detailed examination of its chemical history and properties.

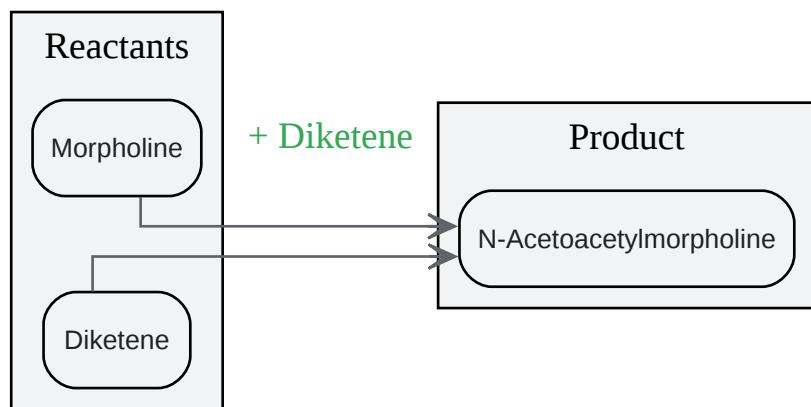
Discovery and History

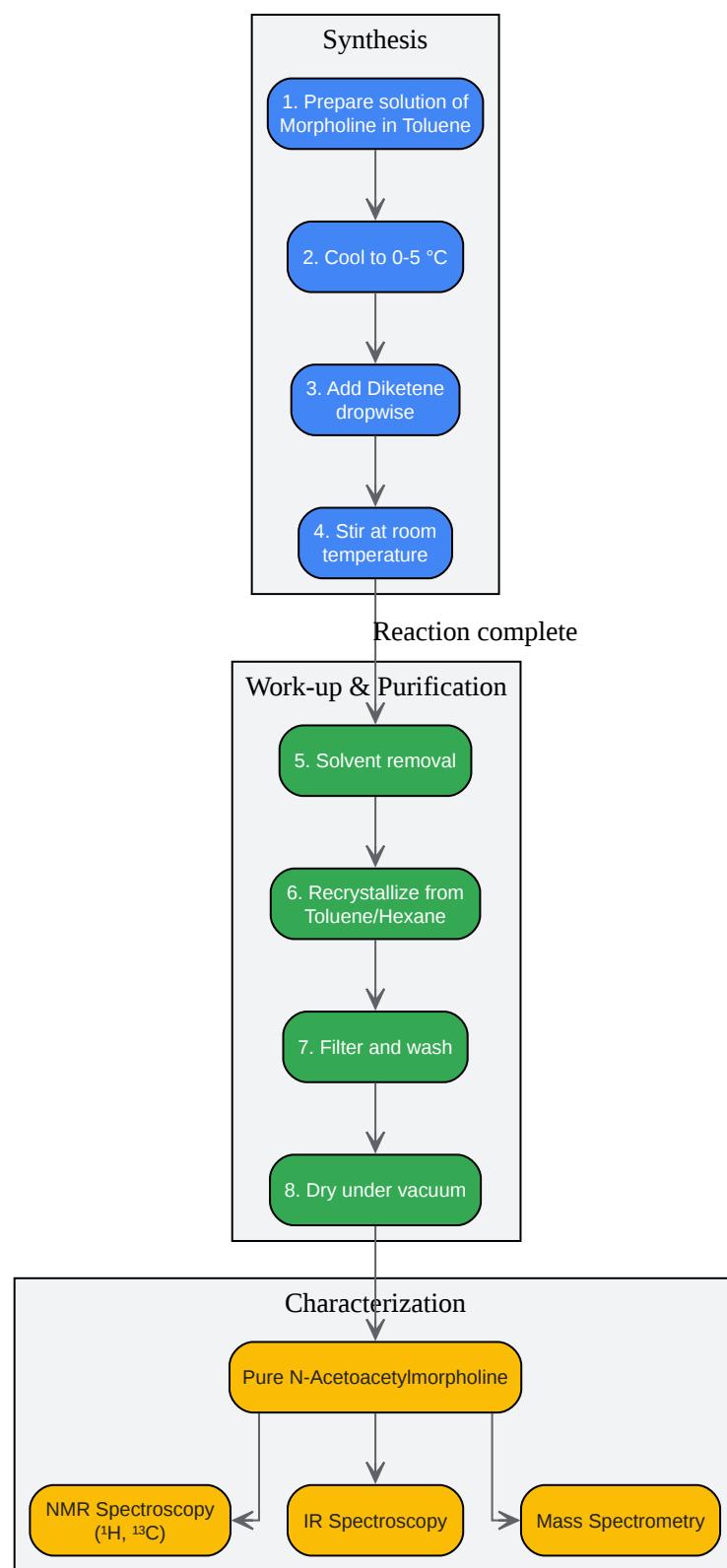
The specific discovery of **N-Acetoacetylmorpholine** is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader exploration of the reactivity of diketene with various nucleophiles in the mid-20th century. Diketene, a highly reactive organic compound, became an important industrial intermediate for the production of acetoacetate esters and amides. The reaction of diketene with amines to form N-substituted acetoacetamides is a well-established and efficient synthetic method.

It is within this context of systematic investigation into diketene chemistry that the synthesis of **N-Acetoacetylmorpholine** would have been a logical extension. The reaction of morpholine, a readily available secondary amine, with diketene provides a direct and high-yielding route to the target compound. While a specific "discovery" paper is not apparent, its inclusion in chemical supplier catalogs and spectral databases indicates its established presence and utility in the field of organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Acetoacetylmorpholine** is provided in Table 1.


Table 1: Physicochemical Properties of **N-Acetoacetylmorpholine**


Property	Value	Reference(s)
CAS Number	16695-54-8	[1]
Molecular Formula	C ₈ H ₁₃ NO ₃	[1]
Molecular Weight	171.19 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	69-72 °C	
Boiling Point	Decomposes upon heating	
Solubility	Soluble in chloroform, dichloromethane, and other common organic solvents.	
pKa (Predicted)	13.66 ± 0.20	

Synthesis

The most common and industrially viable method for the synthesis of **N-Acetoacetylmorpholine** is the reaction of morpholine with diketene. This reaction is typically carried out in an inert solvent and proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. marketpublishers.com [marketpublishers.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on N-Acetoacetylmorpholine: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101864#discovery-and-history-of-n-acetoacetylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com